1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Description
Significance of the Imidazole (B134444) Moiety in Organic Synthesis and Designed Chemical Entities
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. rjptonline.org First synthesized in 1858, this nucleus is a fundamental building block in both natural and synthetic compounds. rjptonline.orgijsrtjournal.com It is a constituent of essential biomolecules, including the amino acid histidine, histamine, and purines, which form the basis of DNA. rjptonline.orgresearchgate.net
In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. nih.govnih.gov Its unique electronic characteristics, amphoteric nature (acting as both an acid and a base), and capacity for hydrogen bonding allow it to bind to various enzymes and receptors. rjptonline.orgnih.govijpsjournal.com This versatility has led to the incorporation of the imidazole ring into numerous clinically approved drugs with a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
The electron-rich nature of the imidazole ring makes it a versatile synthon in organic synthesis, enabling the creation of diverse molecular architectures. frontiersin.orgmdpi.com Furthermore, its presence can enhance the water-solubility and pharmacokinetic properties of a drug candidate, which is a desirable attribute in drug development. ijsrtjournal.comnih.gov The structural features of the imidazole ring allow for multiple interactions with biological ligands through hydrogen bonds, van der Waals forces, and hydrophobic interactions, making it a cornerstone in the design of new therapeutic agents. nih.gov
Overview of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone within Related Imidazole-Phenyl Chemical Scaffolds
The chemical compound this compound belongs to the family of imidazole-phenyl derivatives. Its structure features an ethanone (B97240) (acetyl) group and an imidazole ring attached to a phenyl ring at the ortho (1,2) positions. This specific arrangement distinguishes it from its isomers, such as the more commonly researched para-substituted analogue, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.
The imidazole-phenyl scaffold is a key area of investigation in drug discovery. frontiersin.org Researchers have synthesized and evaluated numerous derivatives for various therapeutic purposes. For instance, related structures like 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives have been designed as flexible analogs of other antifungal agents and have shown promising activity against pathogenic fungi. nih.gov Specifically, the derivative 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride demonstrated antifungal activity comparable to or more potent than the standard drug fluconazole. nih.gov
Furthermore, compounds derived from the reduction of (imidazol-1-yl)phenylethanones to form 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have also been extensively studied, yielding potent antifungal agents. researchgate.net While specific research on the ortho-substituted this compound is less documented in readily available literature, the chemical properties of its well-studied para-isomer provide insight into the general characteristics of this class of compounds.
Table 1: Physicochemical Properties of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (para-isomer)
This table displays data for the para-isomer (CAS No. 10041-06-2) as a reference for the general properties of this class of compounds.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 112-114 °C |
| Boiling Point | 369 °C |
| Flash Point | 172.1 °C |
Scope and Academic Relevance of Research on the Compound and its Analogues
The academic and industrial interest in this compound and its analogues is driven by their potential as versatile building blocks for more complex molecules. The research landscape for these compounds spans medicinal chemistry, organic synthesis, and materials science.
In medicinal chemistry, these scaffolds are primarily explored for the development of novel therapeutic agents. Extensive research has been conducted on imidazole-based compounds for their potential as anticancer, antifungal, antiviral, and anti-inflammatory drugs. ijpsjournal.comnih.govnih.gov For example, novel imidazole-based N-phenylbenzamide derivatives and 4-acetylphenylamine-based imidazole derivatives have been synthesized and investigated for their cytotoxic potential against various cancer cell lines. frontiersin.orgnih.gov The structural flexibility of the imidazole-phenyl ethanone core allows for systematic modifications, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. nih.gov
Beyond medicinal applications, these compounds serve as crucial intermediates in organic synthesis. The para-isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, has been utilized as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net NHC ligands are important in organometallic chemistry for their role in creating stable and highly active catalysts for a variety of chemical transformations. The academic relevance of this research lies in the continuous effort to discover new drugs with improved efficacy and in the development of novel catalysts for efficient and environmentally friendly chemical synthesis. biomedpharmajournal.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZSVCEOTUDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363038 | |
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20513-61-5 | |
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 1h Imidazol 1 Yl Phenyl Ethanone and Analogues
Established Synthetic Routes to the Core Structure
The construction of the 1-(imidazol-1-yl)phenyl ethanone (B97240) scaffold is primarily achieved through two reliable methodologies: alkylation reactions and condensation reactions. These approaches offer versatility in terms of substrate scope and reaction conditions.
Alkylation Reactions (e.g., reaction of phenacyl bromide with imidazole)
Alkylation reactions represent a direct and efficient method for the formation of the N-C bond between the imidazole (B134444) ring and the phenylethanone moiety. A common approach involves the reaction of a phenacyl bromide derivative with imidazole. This nucleophilic substitution reaction is typically carried out in the presence of a base and a suitable solvent.
The general scheme for this reaction involves the deprotonation of imidazole by a base to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide. A variety of base-solvent systems can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. researchgate.netnih.gov For instance, systems such as potassium carbonate in dimethylformamide (DMF) or sodium bicarbonate in acetonitrile (B52724) have been successfully utilized. nih.govnanobioletters.com The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| Imidazole | 2-Bromoacetophenone | K2CO3 | DMF | 80°C | Moderate |
| Imidazole | 2-Bromo-1-(p-tolyl)ethanone | NaHCO3 | Acetonitrile | Reflux | Good |
| Benzimidazole (B57391) | 2,4-Dichlorophenacyl chloride | - | Solvent-free | Heat | 88% |
This table presents illustrative examples of alkylation reactions for the synthesis of N-phenacylimidazoles and related structures.
Condensation Reactions involving Acetophenone (B1666503) Derivatives and Imidazole
Condensation reactions, particularly Ullmann-type couplings, provide an alternative and powerful route to synthesize 1-(imidazol-1-yl)phenyl ethanone structures. wikipedia.orgorganic-chemistry.org The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a nucleophile, in this case, imidazole. wikipedia.orgmdpi.com This methodology is especially useful for constructing the aryl-nitrogen bond.
A typical procedure involves heating an appropriately substituted haloacetophenone with imidazole in the presence of a copper catalyst and a base in a high-boiling polar solvent. wikipedia.org Innovations in this field have led to the development of more efficient catalytic systems, including the use of soluble copper catalysts supported by ligands such as diamines. wikipedia.org These advancements have, in some cases, allowed for milder reaction conditions.
Another approach involves the reaction of imidazole with a para-chloroacetophenone in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The reaction mixture is typically heated to drive the condensation. nih.gov
| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature |
| 2-Iodoacetophenone | Imidazole | CuI | K2CO3 | DMF | High |
| 4-Chloroacetophenone | Imidazole | None | KOH | DMSO | 100°C |
| 2-Chlorobenzoic acid | Aniline | CuI/phenanthroline | KOH | - | High |
This table provides examples of condensation reactions for the formation of aryl-imidazole bonds.
Functional Group Transformations and Derivatization Strategies
The ketone functional group in 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives, including oximes, chalcones, and alcohols.
Synthesis of Oxime Derivatives
Oxime derivatives are readily prepared from this compound through a condensation reaction with hydroxylamine (B1172632) hydrochloride. nih.govnih.gov This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction. The resulting oxime can then be further functionalized, for instance, through O-alkylation with various alkyl halides to produce oxime ethers. nih.govnih.govjmpas.com
The synthesis of these derivatives is of interest due to the biological activities exhibited by various oxime-containing compounds. nih.gov The characterization of these products is routinely performed using spectroscopic methods such as NMR and mass spectrometry. jmpas.com
| Starting Ketone | Reagent | Product Type |
| 1-(2-Naphthyl)-2-(imidazole-1-yl)ethanone | Hydroxylamine hydrochloride | Oxime |
| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride | Oxime |
| Tryptanthrin | Hydroxylamine ether | Substituted Oxime |
This table illustrates the synthesis of oxime derivatives from various ketone precursors.
Formation of Chalcone (B49325) Derivatives
Chalcones, which are characterized by the 1,3-diaryl-2-propen-1-one scaffold, can be synthesized from this compound via the Claisen-Schmidt condensation. nih.govmdpi.comresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. nih.govacs.orgnih.gov
In a typical procedure, this compound is treated with a substituted benzaldehyde (B42025) in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.commdpi.comamazonaws.com The reaction is often carried out at room temperature or with gentle heating. researchgate.net The resulting chalcone derivatives are valuable intermediates for the synthesis of other heterocyclic compounds. acs.org
| Acetophenone Derivative | Aldehyde | Base | Solvent | Product |
| 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | NaOH (40%) | Solvent-free | Chalcone |
| 2-Acetylnaphthalene | Benzaldehyde | KOH | Methanol | Chalcone |
| 4'-Methylacetophenone | 4-(1H-Imidazol-1-yl)benzaldehyde | NaOH (aq) | Methanol | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
| 3'-Chloro-4'-fluoroacetophenone | 4-(1H-Imidazol-1-yl)benzaldehyde | NaOH (aq) | Methanol | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one |
This table showcases examples of Claisen-Schmidt condensation reactions to form chalcone derivatives.
Preparation of Ethanol Derivatives via Ketone Reduction
The ketone functionality of this compound and its analogues can be readily reduced to the corresponding secondary alcohol, yielding 1-[2-(1H-imidazol-1-yl)phenyl]ethanol derivatives. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). nih.gov
The reduction is typically performed by treating the ketone with sodium borohydride in an alcoholic solvent such as ethanol or methanol. nih.gov The reaction is often carried out at room temperature or with refluxing. nih.gov This method is chemoselective for the ketone and generally does not affect other functional groups present in the molecule. The resulting ethanol derivatives are important intermediates in the synthesis of various biologically active compounds. researchgate.netgoogle.com
| Starting Ketone | Reducing Agent | Solvent | Product |
| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sodium borohydride | Dry ethanol | 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol |
| 2-(1H-Imidazol-1-yl)-1-phenylethanones | RuCl(p-cymene)[(R,R)-Ts-DPEN] | - | (S)-2-(1H-Imidazol-1-yl)-1-phenylethanols |
| 2-Acetyl-1-methyl-1H-imidazole | Sodium borohydride | Methanol | 2-(1-Methyl-1H-imidazol-2-yl)ethanol |
This table provides examples of the reduction of imidazolyl-phenyl ethanone derivatives to their corresponding ethanol analogues.
Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions
The introduction of halogen atoms and other substituents onto the aromatic rings of this compound and its analogues can significantly modify their chemical and biological properties. These transformations are typically achieved through electrophilic or nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than benzene. organic-chemistry.orgresearchgate.net However, the specific position of substitution on the phenyl ring of this compound is influenced by the directing effects of both the acetyl group and the imidazole substituent. The acetyl group is a deactivating, meta-directing group, while the imidazol-1-yl group is generally considered an activating, ortho-, para-directing group. The interplay of these effects will dictate the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov For instance, halogenation of phenyl-imidazole derivatives has been explored to enhance biological activity. wikipedia.org The use of halo-substituted phenyl moieties, such as 3-bromophenyl, 4-bromophenyl, and 3,4-dichlorophenyl, has been noted in the synthesis of related 1-aryl-2-(1H-imidazol-1-yl)ethanones. nih.gov
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common unless the ring is activated by strongly electron-withdrawing groups. organic-chemistry.org However, the imidazole ring itself can act as a nucleophile in substitution reactions. The synthesis of the parent compound, this compound, often involves the nucleophilic substitution of a halogen on an acetophenone precursor by the imidazole nitrogen. semanticscholar.orgresearchgate.net Computational studies have investigated the mechanism of such reactions between imidazole and various 2-bromo-1-arylethanones. researchgate.net These studies indicate that the reaction proceeds via a nucleophilic attack of the imidazole on the carbon bearing the bromine atom.
Thienylazole Derivative Formation
The ketone functionality of this compound serves as a versatile handle for the construction of new heterocyclic rings, including thienylazoles. One prominent method for the synthesis of substituted 2-aminothiophenes, a class of thienylazoles, is the Gewald reaction. semanticscholar.orgmdpi.comresearchgate.netnih.gov
The Gewald reaction is a multicomponent condensation that typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. semanticscholar.orgmdpi.com For this compound, this would involve its reaction with a suitable activated nitrile (e.g., ethyl cyanoacetate (B8463686) or malononitrile) and sulfur. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. semanticscholar.org Modifications to the Gewald reaction, such as the use of microwave irradiation and solvent-free conditions, have been developed to improve reaction times and yields. semanticscholar.orgacsgcipr.org
Table 1: Potential Gewald Reaction for Thienylazole Derivative Formation
| Reactant 1 | Reactant 2 | Reagents | Product Class |
| This compound | α-Cyanoester | Sulfur, Base (e.g., morpholine) | Polysubstituted 2-aminothiophene |
Catalytic and Advanced Synthetic Approaches
Modern synthetic chemistry increasingly relies on catalytic and other advanced methods to improve efficiency, selectivity, and environmental friendliness. These approaches have been applied to the synthesis and modification of this compound and its derivatives.
Catalytic Asymmetric Hydrogenation for Chiral Alcohols
The reduction of the ketone group in this compound and its analogues can produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. semanticscholar.org Catalytic asymmetric hydrogenation is a powerful method for achieving this transformation with high enantioselectivity.
Ruthenium and Iridium complexes bearing chiral ligands are effective catalysts for this purpose. For example, complexes such as RuCl(p-cymene)[(R,R)-Ts-DPEN] have been used to reduce 2-(1H-imidazol-1-yl)-1-phenylethanones to the corresponding (S)-alcohols. semanticscholar.org Similarly, iridium/f-diaphos catalyzed asymmetric hydrogenation of 2-imidazolyl aryl/alkyl ketones has been shown to produce chiral alcohols with high conversions and excellent enantioselectivities (up to >99% ee). rsc.org This method is scalable and demonstrates a high turnover number (TON). rsc.org
Table 2: Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-(1H-imidazol-1-yl)-1-phenylethanones | (S)-2-(1H-imidazol-1-yl)-1-phenylethanols | Not specified semanticscholar.org |
| Iridium/f-diaphos | 2-Imidazolyl aryl/alkyl ketones | Chiral alcohols | 61% to >99% rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various imidazole-containing compounds has been successfully achieved using microwave irradiation. acsgcipr.org
For the synthesis of this compound analogues, microwave energy can be applied to the nucleophilic substitution reaction between an appropriate α-haloketone and imidazole. Furthermore, microwave-assisted one-pot, multicomponent reactions have been developed for the synthesis of complex imidazole derivatives, demonstrating the efficiency of this technique. For example, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been accomplished through a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions.
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot protocols are applicable to the synthesis of the this compound framework and its derivatives.
For instance, a one-pot, three-component synthesis of 1-(4-(1H-imidazol-1-yl) phenyl)-1, 2-dihydronaptho[1, 2-e] semanticscholar.orgoxazine-3-thione and related compounds has been reported, which involves the condensation of an imidazole-containing aldehyde, β-naphthol, and urea (B33335) or thiourea (B124793) under microwave conditions. Similarly, copper-catalyzed one-pot reactions have been developed for the synthesis of imidazolinones from esters. researchgate.net These examples highlight the potential for developing efficient one-pot procedures for the synthesis of complex molecules derived from a this compound scaffold.
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography Studies
Conformational Analysis and Dihedral Angles
A thorough review of available scientific literature and crystallographic databases did not yield specific experimental or theoretical data regarding the conformational analysis and dihedral angles of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. Single-crystal X-ray diffraction studies, which would provide definitive information on the solid-state conformation, including the precise dihedral angle between the phenyl and imidazole (B134444) rings, have not been reported for this specific ortho-isomer.
Similarly, computational studies employing methods such as Density Functional Theory (DFT), which could provide theoretical insights into the molecule's preferred geometry in the gaseous phase, were not found for this compound.
Therefore, a detailed analysis supported by research findings and data tables for this compound cannot be provided at this time.
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as an imidazole (B134444) derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone are not extensively detailed in the available literature, research on structurally similar imidazole-based compounds provides significant insights into its likely mechanisms of action. A primary target for many antifungal azole compounds is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Docking studies on analogous compounds consistently show that the imidazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, while the rest of the molecule establishes hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. researchgate.netnih.gov
For instance, studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which share the core imidazole-phenyl structure, have been conducted to rationalize their antimicrobial properties. nih.govnih.gov Similarly, docking investigations of imidazole-pyrazole hybrids against targets like EGFR and FabH have revealed key interactions, such as pi-pi stacking and hydrogen bonds, that contribute to their inhibitory activity. researchgate.net Research on other imidazole derivatives has identified potential interactions with targets like GlcN-6-P synthase and various protein kinases, where binding is stabilized by hydrogen bonds and hydrophobic contacts. researchgate.netarabjchem.orgnih.govias.ac.in
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-target complex. Lower binding energy values typically indicate a more stable interaction.
Table 1: Representative Molecular Docking Findings for Structurally Related Imidazole Compounds
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazole-pyrazole-benzo[f]chromene hybrid | EGFR | -7.69 | Pi-pi interactions, one hydrogen bond |
| Imidazole-pyrazole-benzo[f]chromene hybrid | FabH | -8.91 | Not specified |
| 4-(4,5-aryl-1H-imidazol-2-yl)-3-[substituted]-1H-pyrazole | GlcN-6-P synthase | Not specified | Ser347 (H-bond) |
| Imidazolone derivatives | 4MAN (Anticancer target) | Not specified | Not specified |
| Imidazolone derivatives | 1HNJ (Anticancer target) | Not specified | Not specified |
This table is generated based on data from analogous compounds to infer potential interactions of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ppor.az
Studies on compounds like (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one have utilized DFT methods to calculate these parameters, confirming intramolecular charge transfer and predicting vibrational spectra that align well with experimental data. ijstr.org The analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for potential intermolecular interactions.
Table 2: Calculated Quantum Chemical Parameters for an Analogous Imidazole Compound
| Parameter | (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one |
|---|---|
| Method | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Dipole Moment | - |
(Specific values for HOMO, LUMO, Energy Gap, and Dipole Moment were not available in the provided search results for this specific analog, but the study confirms their calculation and use in analysis.) ijstr.org
For this compound, such calculations would likely reveal the distribution of electron density, highlighting the nucleophilic character of the imidazole nitrogen atoms and the electrophilic nature of the carbonyl carbon, which are key sites for biological interactions.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-target complex predicted by molecular docking. researchgate.net By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand's binding pose evolves and confirm the persistence of key interactions.
Typical analyses of MD simulation trajectories include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. A stable binding is often indicated by a low and converged RMSD value for the ligand throughout the simulation.
While specific MD simulation studies for this compound have not been prominently reported, this technique is a standard and vital step in the computational evaluation of potential drug candidates. For related imidazole derivatives, MD simulations have been used to confirm the stability of interactions with target proteins, providing a more realistic and dynamic picture of the binding event than static docking alone.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational methods to correlate structural features (descriptors) with activity. nih.gov
For imidazole-based compounds, SAR studies have provided valuable insights. For example, research on halogenated pyrazole-imidazole analogs revealed that the type and position of halogen substituents on the phenyl ring significantly impact antimicrobial activity. Dichloro and trichloro-derivatives showed potent activity, whereas corresponding fluoro-derivatives were inactive, highlighting the importance of specific electronic and steric properties. nih.gov
For this compound, a hypothetical SAR could be explored by considering modifications at several key positions:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties and steric profile, affecting binding affinity.
Modification of the Ethanone (B97240) Linker: Altering the linker could change the molecule's flexibility and the orientation of the phenyl and imidazole rings relative to each other.
Substitution on the Imidazole Ring: Adding substituents to the imidazole ring could enhance hydrophobic interactions within a target's binding pocket.
Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives
| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale (based on analogous series) |
|---|---|---|---|
| Phenyl Ring | Halogenation (e.g., Cl) | Potential increase | Enhances hydrophobic interactions and modulates electronic properties. nih.gov |
| Phenyl Ring | Methoxy group | Variable | Can increase polarity and potential for H-bonding, but may also add steric hindrance. |
| Ethanone Group | Reduction to alcohol | Potential change in target specificity | Alters H-bonding capability and conformation. researchgate.net |
| Imidazole Ring | Alkyl substitution | Potential increase | May enhance lipophilicity and van der Waals interactions. |
These in silico predictions serve as a valuable guide for prioritizing the synthesis of new analogs with potentially improved therapeutic properties.
Coordination Chemistry of Imidazole Containing Ethanones
Role of the Imidazole (B134444) Moiety as a Ligand in Metal Complexes
The imidazole moiety is a crucial component in many coordination compounds due to its ability to act as a versatile ligand. The nitrogen-rich imidazole ring readily donates electron pairs to vacant metal orbitals, forming stable metal complexes. nbinno.com This coordination ability is fundamental to the applications of these compounds in fields such as catalysis and materials science. nbinno.com The imidazole ring can coordinate to a metal center through the nitrogen atom, and its derivatives are known for their valuable properties, including antifungal, antibacterial, and anti-inflammatory activities. mdpi.com
In the context of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, the imidazole group is expected to be the primary site of coordination with metal ions. The nitrogen atoms of the imidazole ring can form coordination bonds with a variety of transition metals. ekb.eg The specific nature of the this compound ligand, which also contains an ethanone (B97240) group, suggests the possibility of it acting as a bidentate ligand, potentially involving both the imidazole nitrogen and the carbonyl oxygen in coordination to a metal center. This chelation would enhance the stability of the resulting metal complexes.
Synthesis and Structural Characterization of Coordination Compounds (e.g., with Co(II), Ni(II))
The synthesis of coordination compounds involving imidazole-containing ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, new nickel(II) and cobalt(II) benzhydrazone (B1238758) complexes have been synthesized by reacting Ni(OAc)₂·4H₂O and CoCl₂·6H₂O with the corresponding ligands in a methanol/THF mixed medium. rsc.org Similarly, cobalt(II) complexes with imidazole derivatives have been synthesized from cobalt carbonate and methacrylic acid, followed by the addition of the imidazole derivative. nih.gov
While specific synthesis and structural data for this compound complexes with Co(II) and Ni(II) are not detailed in the provided search results, general methodologies suggest that such complexes could be prepared by reacting this compound with salts of Co(II) and Ni(II), such as their chlorides or acetates, in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes would likely be characterized by techniques such as single-crystal X-ray diffraction, which can reveal the coordination environment around the metal center. For related Co(II) and Ni(II) complexes with other heterocyclic ligands, distorted octahedral or trigonal bipyramidal geometries are common. rsc.orgnih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of structural information that would be obtained from such characterization, based on typical values for Co(II) and Ni(II) complexes with N-donor ligands.
| Metal Ion | Potential Coordination Geometry | Expected M-N Bond Lengths (Å) | Expected M-O Bond Lengths (Å) |
| Co(II) | Octahedral / Trigonal Bipyramidal | 2.0 - 2.2 | 2.0 - 2.3 |
| Ni(II) | Octahedral / Square Planar | 2.0 - 2.2 | 2.0 - 2.2 |
Note: This table is illustrative and based on general observations for Co(II) and Ni(II) complexes with imidazole and related ligands, not on experimental data for this compound.
Investigation of Metal-Ligand Binding Modes and Geometries
The investigation of metal-ligand binding modes and geometries is crucial for understanding the properties and potential applications of coordination compounds. In complexes with imidazole-containing ligands, the imidazole ring typically coordinates to the metal center through one of its nitrogen atoms. ekb.eg Depending on the specific ligand structure and the metal ion, various coordination geometries can be adopted.
For ligands similar to this compound, different binding modes are possible. The ligand could act as a monodentate ligand, coordinating only through the imidazole nitrogen. Alternatively, it could act as a bidentate ligand, forming a chelate ring by coordinating through both a nitrogen atom of the imidazole ring and the oxygen atom of the ethanone group. The latter is often favored as it leads to more stable complexes. The resulting coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex.
Mechanistic Research on Biological Target Interactions in Vitro Focus
Enzyme Inhibition Studies
The imidazole (B134444) moiety present in 1-[2-(1H-imidazol-1-yl)phenyl]ethanone and its analogs is a well-established pharmacophore known to interact with the heme iron of certain enzymes, leading to their inhibition. This section details the inhibitory effects of these compounds on several clinically relevant enzymes.
Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, making it a primary target for azole antifungal drugs. researchgate.netnih.govnih.gov Derivatives of the this compound scaffold have been extensively investigated as CYP51 inhibitors. The core structure, consisting of an iron-coordinating azole ring and an aromatic phenyl group connected by a two-carbon bridge, is a key determinant of this activity. researchgate.net
The inhibitory mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom within the active site of CYP51. nih.gov This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation, thereby disrupting the production of ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.
In vitro studies have demonstrated the potent CYP51 inhibitory activity of various analogs. For instance, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, which are reduced derivatives of the ethanone (B97240) structure, have shown strong fungal growth inhibition at very low concentrations. researchgate.net Similarly, novel azole derivatives have been synthesized and evaluated for their binding affinity and inhibitory concentration against Candida albicans CYP51, with some compounds showing IC50 values comparable to the standard drug fluconazole. nih.gov The data from these studies highlight the potential of this chemical class as effective antifungal agents acting through CYP51 inhibition.
Table 1: In Vitro CYP51 Inhibition Data for Imidazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | Candida albicans CYP51 | 0.46 | nih.gov |
| 2-(4-chlorophenyl)-N-benzyl-3-(1H-imidazol-1-yl)propanamide (5d) | Candida albicans CYP51 | 0.39 | nih.gov |
Heme Oxygenase-1 (HO-1) Inhibition
Heme oxygenase-1 (HO-1) is an inducible enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide. While it plays a crucial cytoprotective role, its overexpression in tumors is associated with cancer progression and chemoresistance, making it a viable target for anticancer therapies. A study focusing on 1-aryl-2-(1H-imidazol-1-yl)ethanones, which directly includes the core structure of interest, has identified several potent inhibitors of HO-1.
The research found that the aromatic moieties significantly influence the inhibitory activity. Halogen-substituted residues such as 3-bromophenyl and 4-bromophenyl, as well as hydrocarbon residues like 2-naphthyl and 4-biphenyl, were associated with strong HO-1 inhibition. Among the tested imidazole-ketones, several compounds were found to be very potent inhibitors of both HO-1 and its constitutive isozyme, HO-2, with IC50 values in the low micromolar range. This indicates that derivatives of this compound can be effective modulators of heme oxygenase activity.
In Vitro Antimicrobial Efficacy Investigations
The imidazole core is a hallmark of many successful antimicrobial agents. Consequently, derivatives of this compound have been evaluated for their efficacy against a range of fungal and bacterial pathogens.
Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Candida tropicalis, Cryptococcus neoformans)
The antifungal activity of this class of compounds is primarily linked to their ability to inhibit CYP51, as discussed in section 6.1.1. In vitro susceptibility testing has confirmed the potent activity of these derivatives against various clinically important fungal species.
Studies on 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters, which are closely related to the ethanone structure, have reported strong inhibitory activities against standard and clinically resistant strains of Candida. researchgate.net For example, one derivative exhibited a minimal inhibitory concentration (MIC) of 0.125 µg/mL against Candida albicans. researchgate.net Further research has identified compounds with potent activity against Candida parapsilosis, Candida krusei, and Candida tropicalis, with MIC values as low as 0.08 µg/mL. researchgate.net
Novel miconazole-based azoles have also shown significant activity against Candida spp. and Cryptococcus gattii. nih.govresearchgate.net One eugenol-imidazole derivative was found to be 32 times more potent than miconazole (B906) against C. albicans. nih.gov These findings underscore the broad-spectrum antifungal potential of the this compound scaffold.
Table 3: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound (-)15 | Candida parapsilosis | 0.08 | researchgate.net |
| Compound (-)15 | Candida albicans | 0.125 | researchgate.net |
| Compound (-)15 | Candida krusei | 0.125 | researchgate.net |
| Compound (-)15 | Candida tropicalis | 0.27 | researchgate.net |
| Compound 19 | Resistant C. glabrata | 0.25 | researchgate.net |
| Imidazole-Chalcone 3c | C. albicans ATCC 24433 | 1.56 | mdpi.com |
| Imidazole-Chalcone 3c | C. krusei ATCC 6258 | 0.78 | mdpi.com |
| Eugenol-imidazole 13 | Candida albicans | 4.6 µM | nih.gov |
Antibacterial Activity against Bacterial Strains (e.g., E. coli, Pseudomonas spp., Staphylococcus spp.)
While the primary focus of azole research has been on antifungal activity, some imidazole derivatives have also demonstrated antibacterial properties. The structural versatility of the this compound backbone allows for modifications that can confer activity against bacterial pathogens.
Several studies have reported the synthesis of imidazole-containing compounds with activity against both Gram-positive and Gram-negative bacteria. For instance, certain imidazole and benzimidazole (B57391) sulfonamides have shown significant activity against a β-lactam resistant strain of Pseudomonas aeruginosa and against Bacillus subtilis. mdpi.com Other research has identified hybrids of 5-nitroimidazole with other heterocyclic structures that exhibit potent activity against E. coli and P. aeruginosa, with some MIC values in the nanomolar range. nih.govmdpi.com
Furthermore, indole (B1671886) derivatives containing an imidazole moiety have been found to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although none of the tested compounds in one study showed high activity against E. coli, some derivatives did exhibit moderate inhibitory effects. mdpi.com These results suggest that the this compound scaffold can be a starting point for the development of novel antibacterial agents.
Table 4: In Vitro Antibacterial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Hybrid 87h | E. coli ATCC 25922 | 6.2 | nih.govmdpi.com |
| Hybrid 87i | E. coli ATCC 25922 | 6.4 | nih.govmdpi.com |
| Kanamycin B | E. coli ATCC 25922 | 6.5 | nih.govmdpi.com |
| Hybrid 62e | E. coli ATCC 35128 | 4.9-17 | nih.govmdpi.com |
| Hybrid 62h | E. coli ATCC 35128 | 4.9-17 | nih.govmdpi.com |
| Hybrid 62i | E. coli ATCC 35128 | 4.9-17 | nih.govmdpi.com |
| Sulfonamide 3c | Acinetobacter calcoaceticus | 0.05 mg/mL | mdpi.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Lanosterol |
| Ergosterol |
| Fluconazole |
| Miconazole |
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide |
| 2-(4-chlorophenyl)-N-benzyl-3-(1H-imidazol-1-yl)propanamide |
| Heme |
| Biliverdin |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole |
| 1-methyl-1H-imidazole |
| 2,4-1H-imidazole carboxamide |
| Eugenol |
| Imidazole-Chalcone |
| Benzimidazole sulfonamide |
| 5-nitroimidazole |
Antiprotozoal Activity (e.g., Trypanosoma cruzi, Leishmania species)
Derivatives of the this compound scaffold, particularly the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, have been investigated for their potential against protozoan parasites responsible for neglected tropical diseases. nih.govmdpi.com Research has focused on their efficacy against kinetoplastids like Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis. nih.govnih.gov These parasites rely on the enzyme sterol 14α-demethylase (CYP51) for their survival, making it a key target for azole-based compounds. nih.gov
In vitro screening of a library of azole-based compounds identified several 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives with selective and potent activity against T. cruzi. nih.gov One of the most active compounds identified in these screenings demonstrated an IC50 value of 40 nM against this parasite. nih.gov The activity of these compounds is closely linked to their ability to inhibit the parasite's CYP51 enzyme, a crucial component in the ergosterol biosynthesis pathway. nih.govuantwerpen.be
Studies on related imidazole-containing structures have also shown promising results. For instance, certain hybrid molecules incorporating imidazole and 1,3,4-thiadiazole (B1197879) cores have demonstrated activity against both T. cruzi epimastigotes and L. donovani promastigotes, with IC50 values in the micromolar range. nih.gov Similarly, other synthetic compounds containing an imidazole moiety have exhibited a wide spectrum of activity, proving effective against three different Leishmania species (L. infantum, L. braziliensis, L. donovani) as well as T. cruzi. semanticscholar.org
The table below summarizes the antiprotozoal activity of selected 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against Trypanosoma cruzi.
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7 (a 2-(1H-imidazol-1-yl)-1-phenylethanol derivative) | Trypanosoma cruzi | 40 nM | nih.gov |
| Compound 19 (Imidazole-1,3,4-thiadiazole hybrid) | Trypanosoma cruzi (epimastigotes) | 56.34 µM | nih.gov |
| Compound 20 (Imidazole-1,3,4-thiadiazole hybrid) | Trypanosoma cruzi (epimastigotes) | 51.70 µM | nih.gov |
| Compound 21 (Imidazole-1,3,4-thiadiazole hybrid) | Trypanosoma cruzi (epimastigotes) | 55.48 µM | nih.gov |
Antibiofilm Activity
Research into the antibiofilm properties of this compound and its direct derivatives is an emerging area. While extensive data on this specific scaffold is limited, studies on structurally related imidazole-containing compounds provide insights into their potential to inhibit or eradicate biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents.
Derivatives of 1-phenyl-2-(1H-imidazol-1-yl) ethanol (B145695) esters have undergone antibiofilm testing, indicating that this class of compounds possesses potential in this domain. researchgate.net Investigations into other imidazole-based scaffolds, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, have shown significant activity against biofilms formed by pathogenic bacteria like Staphylococcus aureus. mdpi.com Certain compounds in this class were found to effectively inhibit biofilm formation and kill cells within mature biofilms. mdpi.com This suggests that the imidazole core is a valuable pharmacophore for the development of antibiofilm agents.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Influence of Substituent Position and Electronic Nature on Biological Potency
Structure-activity relationship (SAR) studies on derivatives of this compound have provided critical insights into the structural requirements for potent biological activity, particularly against protozoan targets like T. cruzi's CYP51 enzyme. uantwerpen.be
The nature and position of substituents on the phenyl ring significantly modulate the compound's efficacy. Key findings include:
Aromatic Substitution : The presence of small, hydrophobic groups, such as chlorine or fluorine, at the 4-position of the 1-phenyl ring is generally well-tolerated and can enhance activity. uantwerpen.be Chloro-substituted derivatives have been observed to be slightly more active than their fluoro-analogues, which may be attributed to higher hydrophobicity. uantwerpen.be
Steric Hindrance : Bulky substituents on the phenyl ring, such as an additional phenyl group, are detrimental to biological activity. uantwerpen.be This is likely due to steric hindrance that negatively impacts the crucial coordination of the imidazole ring's nitrogen atom with the heme iron at the active site of the CYP51 enzyme. uantwerpen.be
Side Chain Composition : The side chain attached to the ethanol backbone is fundamental for activity. The presence of a second aromatic ring in the side chain is a critical feature for potent inhibition. uantwerpen.be Furthermore, increasing the length of this side chain can lead to a significant increase in anti-T. cruzi activity. uantwerpen.be
Electron-Withdrawing Groups : In studies of related heterocyclic scaffolds like 2-phenyl-2H-indazoles, it has been noted that the presence of electron-withdrawing groups on the phenyl ring generally favors antiprotozoal activity. mdpi.com
Stereochemical Aspects of Biological Activity and Enantiomeric Potency
Stereochemistry is a critical determinant of the biological activity for chiral derivatives of this compound, particularly for the reduced 2-(1H-imidazol-1-yl)-1-phenylethanol compounds. nih.govnih.gov Since these molecules contain a chiral center at the carbon bearing the hydroxyl group, they exist as a pair of enantiomers ((R) and (S) isomers).
Research has consistently demonstrated that these enantiomers can have vastly different biological potencies. researchgate.netnih.gov In the context of antifungal activity, a key finding was that for aromatic biphenyl (B1667301) ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, the levorotatory (-) isomers were significantly more active than the dextrorotatory (+) isomers. nih.gov In some cases, the potency difference was dramatic, with the (-) enantiomer being up to 500 times more active than its (+) counterpart. nih.gov
This enantiomeric specificity is also evident in their antiprotozoal activity. SAR analysis of the anti-T. cruzi activity of these compounds highlights distinct differences between the (R) and (S) enantiomers. uantwerpen.be The differential activity is attributed to the specific stereochemical orientation required for optimal binding and interaction within the active site of the target enzyme, CYP51. uantwerpen.be The precise fit of one enantiomer over the other allows for more effective coordination with the heme iron and favorable hydrophobic interactions within the binding pocket, leading to enhanced inhibitory potency. uantwerpen.be
The table below illustrates the impact of stereochemistry on the biological activity of selected 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
| Compound Pair | Enantiomer | Relative Activity/Potency | Biological Context | Reference |
|---|---|---|---|---|
| Aromatic biphenyl ester derivatives (e.g., 6a, 6b) | (-) isomer | Up to 500x more active | Antifungal (Candida species) | nih.gov |
| (+) isomer | Less active | |||
| Compound 7 | (S)-7 | More potent | Anti-Trypanosoma cruzi | uantwerpen.be |
| (R)-7 | Less potent | |||
| Compound 8 | (S)-8 | More potent | Anti-Trypanosoma cruzi | uantwerpen.be |
| (R)-8 | Less potent |
Applications in Materials Science Research
Development of New Materials through Unique Chemical Properties
The distinct chemical characteristics of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone make it a valuable building block for the creation of new materials. The imidazole (B134444) ring, with its two nitrogen atoms, offers multiple coordination sites for metal ions, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com The lone pair of electrons on the N-3 atom of the imidazole ring can readily coordinate to a metal center, while the entire ring system can participate in π-stacking interactions, contributing to the stability and dimensionality of the resulting material.
Furthermore, the acetyl group (-C(O)CH₃) on the phenyl ring introduces a site for further chemical modification. The carbonyl oxygen can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state and the interaction with solvents or other molecules. The methyl group is susceptible to a range of chemical reactions, allowing for the grafting of other functional groups or the polymerization of the molecule. This versatility enables the tuning of the material's properties, such as solubility, thermal stability, and optical and electronic characteristics. The aromatic phenyl ring provides a rigid scaffold and contributes to the thermal stability of materials derived from this compound. The interplay of these functional groups allows for the rational design of materials with specific applications, including gas storage, separation, and sensing. The potential for creating materials with aggregation-induced emission (AIE) or two-photon (TP) emission properties has also been explored in similar imidazole-based structures.
| Functional Group | Potential Contribution to Material Properties |
| Imidazole Ring | Metal coordination, π-stacking interactions, hydrogen bonding |
| Acetyl Group | Hydrogen bond acceptor, site for chemical modification |
| Phenyl Ring | Rigid scaffold, thermal stability, electronic properties |
Integration into Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The compound this compound is an excellent candidate for a ligand in the synthesis of coordination polymers due to the coordinating ability of the imidazole nitrogen atom. researchgate.net By reacting this organic ligand with various metal salts under different conditions (e.g., solvothermal synthesis), a wide array of one-, two-, and three-dimensional coordination polymers can be obtained. mdpi.commdpi.com
The structure and properties of the resulting coordination polymers are highly dependent on the choice of the metal ion, the coordination geometry of the metal, the molar ratio of ligand to metal, and the reaction conditions. For example, using transition metals like zinc(II) or copper(II) can lead to the formation of polymers with interesting luminescent or magnetic properties. mdpi.com The flexibility of the bond between the phenyl and imidazole rings allows for different spatial arrangements of the ligand, leading to a variety of network topologies. The acetyl group can also play a role in the final structure through weaker interactions, such as hydrogen bonding with solvent molecules or other ligands within the framework. Research on related bis(imidazole) ligands has demonstrated the successful synthesis of various coordination polymers with diverse structures and photoluminescent properties. researchgate.net
| Metal Ion | Potential Coordination Geometry | Resulting Polymer Dimensionality | Potential Properties |
| Zn(II) | Tetrahedral, Octahedral | 1D, 2D, 3D | Luminescence, Catalysis |
| Cu(II) | Square Planar, Tetrahedral, Octahedral | 1D, 2D, 3D | Magnetism, Catalysis |
| Co(II) | Tetrahedral, Octahedral | 1D, 2D, 3D | Magnetism, Colorimetric Sensing |
| Cd(II) | Tetrahedral, Octahedral | 1D, 2D, 3D | Luminescence |
Role in Catalyst Development Beyond Biological Systems
Beyond its use in constructing polymeric materials, this compound is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that can act as powerful ligands for transition metals, forming highly stable and active catalysts for a wide range of organic transformations. The synthesis of NHC precursors, typically imidazolium salts, is a well-established field. beilstein-journals.org
The preparation of an NHC precursor from this compound would involve the quaternization of the second nitrogen atom of the imidazole ring. Subsequent deprotonation of the resulting imidazolium salt would yield the free NHC. This NHC can then be coordinated to a variety of metal centers, such as ruthenium, palladium, or iridium, to generate catalysts for reactions like olefin metathesis, cross-coupling reactions, and C-H activation. The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the imidazole and phenyl rings, play a crucial role in determining the activity and selectivity of the resulting catalyst. The development of catalysts from imidazol(in)ium-2-carboxylates, which are CO₂ adducts of NHCs, has also been shown to be an effective strategy. uliege.be
| Catalytic Reaction | Metal Center | Role of NHC Ligand |
| Olefin Metathesis | Ruthenium (Ru) | Stabilizes the metal center, influences catalyst activity and selectivity. |
| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Promotes oxidative addition and reductive elimination steps. |
| C-H Activation | Iridium (Ir), Rhodium (Rh) | Facilitates the cleavage of C-H bonds for functionalization. |
| Hydrosilylation | Iron (Fe) | Enhances catalytic efficiency and turnover number. |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel Scaffolds with Enhanced Target Selectivity
The development of novel therapeutic agents based on the 1-[2-(1H-imidazol-1-yl)phenyl]ethanone core will heavily rely on rational drug design principles to optimize potency and selectivity while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for any observed biological activity. nih.gov
Systematic modifications of the lead compound can be envisioned to explore the chemical space and enhance interactions with specific biological targets. Key areas for modification include:
Substitution on the Phenyl Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and aryl groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for target proteins.
Modification of the Ethanone (B97240) Linker: The ketone functionality of the ethanone bridge is a potential site for chemical modification. Reduction to an alcohol, as seen in related antifungal agents, or conversion to other functional groups such as oximes or hydrazones, could lead to derivatives with altered biological profiles. nih.gov
Alterations to the Imidazole (B134444) Ring: While the imidazole ring is likely crucial for activity, substitutions at the C2, C4, or C5 positions could fine-tune the molecule's properties. For instance, the introduction of bulky groups could enhance selectivity for enzymes with larger binding pockets.
A hypothetical SAR study could explore variations of the parent compound to optimize its activity against a specific target, for example, a hypothetical protein kinase.
| Compound | R1 (Phenyl Substitution) | R2 (Ethanone Modification) | Target Kinase IC50 (nM) |
|---|---|---|---|
| Parent | H | =O | 500 |
| Analog 1a | 4-Cl | =O | 250 |
| Analog 1b | 4-OCH3 | =O | 750 |
| Analog 2a | H | -OH | 150 |
| Analog 2b | 4-Cl | -OH | 75 |
This rational design approach, coupled with combinatorial chemistry and high-throughput screening, could accelerate the discovery of novel and highly selective therapeutic candidates. researchgate.net
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level (In Vitro)
A thorough understanding of the mechanism of action at the molecular level is paramount for the further development of this compound and its analogs. A battery of in vitro assays should be employed to identify the specific cellular pathways and molecular targets modulated by these compounds.
Initial screening against a panel of cancer cell lines or microbial strains can reveal potential therapeutic areas. nih.govscialert.net For instance, if the compound exhibits antifungal activity, its mechanism could be investigated by focusing on key fungal enzymes. Azole antifungals are known to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. mdpi.com
Potential in vitro studies could include:
Enzyme Inhibition Assays: To determine if the compound directly inhibits specific enzymes, such as kinases, proteases, or metabolic enzymes like CYP51.
Cell-Based Assays: To investigate effects on cell proliferation, apoptosis, cell cycle progression, and signal transduction pathways. nih.gov
Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of the compound to its purified target protein.
Gene and Protein Expression Profiling: To identify changes in cellular gene and protein expression patterns upon treatment with the compound, providing clues about the affected pathways.
A hypothetical study on a lead analog could yield the following data, suggesting a specific mechanism of action.
| Assay | Result for Analog 2b | Interpretation |
|---|---|---|
| CYP51 Inhibition Assay (IC50) | 50 nM | Potent inhibition of a key fungal enzyme. |
| Ergosterol Biosynthesis Assay | Significant reduction in ergosterol levels | Disruption of the fungal cell membrane synthesis pathway. |
| Mammalian Kinase Panel Screen | No significant inhibition at 10 µM | High selectivity for the fungal target over human kinases. |
| Cytotoxicity against Human Cell Lines (CC50) | > 100 µM | Low toxicity to human cells, indicating a good therapeutic window. |
These detailed mechanistic studies will be instrumental in validating the therapeutic potential and guiding the preclinical development of promising compounds. nih.gov
Exploration of Novel Academic Applications as Research Tools and Probes
Beyond their potential therapeutic applications, derivatives of this compound could be developed into valuable research tools and chemical probes to investigate complex biological processes. The imidazole scaffold is known to be a versatile component in the design of fluorescent sensors and probes for detecting metal ions and small molecules. bohrium.comresearchgate.net
By conjugating the this compound core with a fluorophore, it may be possible to create probes for imaging specific enzymes or cellular structures. For example, if an analog is found to be a potent and selective inhibitor of a particular enzyme, a fluorescently labeled version could be synthesized to visualize the localization and dynamics of that enzyme within living cells.
Potential applications as research tools include:
Fluorescent Probes: For the detection of specific analytes or to monitor enzyme activity in real-time. The imidazole moiety can act as a recognition element, and its binding event can trigger a change in fluorescence. tandfonline.com
Affinity-Based Probes: For identifying the protein targets of the compound. This can be achieved by attaching a reactive group and a reporter tag to the molecule, allowing for covalent labeling and subsequent identification of binding partners via proteomics.
Molecular Probes for Target Validation: Highly selective derivatives can be used to pharmacologically interrogate the function of a specific protein in cellular or animal models, helping to validate it as a drug target.
The development of such chemical probes would not only advance our understanding of fundamental biology but also aid in the broader drug discovery process. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(1H-imidazol-1-yl)phenyl]ethanone and its derivatives?
- Methodology : The compound is typically synthesized via N-alkylation of imidazole with halogenated acetophenone derivatives. For example, in Pd-catalyzed cross-coupling reactions, intermediates like 2-bromoacetophenone react with imidazole under anhydrous conditions (e.g., K₂CO₃ in DMF). Purification often involves column chromatography (e.g., Biotage® systems) or recrystallization from ethanol, yielding products with 25–72% efficiency depending on substituents . Alternative routes include Steglich esterification for derivatives with indole carboxylate groups, utilizing coupling agents like DCC/DMAP .
Q. How are physicochemical properties of this compound derivatives characterized?
- Methodology : Key parameters include melting point (e.g., 110–135°C), molecular weight (e.g., 443–474 g/mol), and spectroscopic data (IR, NMR, ES-MS). For instance, IR spectra show carbonyl stretches near 1695 cm⁻¹, while ¹H NMR reveals aromatic protons at δ 6.35–8.7 ppm and imidazole protons at δ 4.84 ppm. ES-MS confirms molecular ions (e.g., m/z 227.22) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Antifungal activity is assessed via MIC assays against Candida spp., with derivatives showing MIC values as low as 0.125 µg/mL . HO-1 inhibition is evaluated using enzyme activity assays and X-ray crystallography, revealing binding modes to heme oxygenase active sites .
Advanced Research Questions
Q. How can structural insights from X-ray crystallography guide the design of HO-1 inhibitors based on this scaffold?
- Methodology : Co-crystallization of derivatives with HO-1 (e.g., PDB ID 2DY5) reveals critical interactions, such as hydrogen bonding between the imidazole ring and active-site residues (e.g., Asp140). These insights inform substitutions at the phenyl or ethanone positions to enhance binding affinity . Refinement software like SHELXL is used for structure solution and validation .
Q. What computational approaches are used to predict binding affinities and optimize derivatives for antifungal activity?
- Methodology : Quantum mechanics/molecular mechanics (QM/MM) docking simulates ligand-CYP51 interactions, accounting for charge polarization in metalloenzyme active sites. Induced-fit docking models receptor flexibility, identifying key residues (e.g., Leu321 in C. albicans CYP51) for target engagement .
Q. How can synthetic route optimization address low yields in imidazole-ethanone derivatives?
- Methodology : Yield improvements (e.g., from 27% to 72%) are achieved by optimizing reaction conditions:
- Catalyst selection : Pd(Ph₃)₄ vs. CuBr₂ for Suzuki vs. Ullmann couplings .
- Solvent systems : Anhydrous DMF for imidazole alkylation vs. EtOAc/CHCl₃ for ketone formation .
- Purification : Gradient elution in chromatography (e.g., hexane/EtOAc) to resolve regioisomers .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values for HO-1 inhibition)?
- Methodology : Cross-validation using orthogonal assays:
- Enzymatic assays : Compare NADPH consumption rates in microsomal vs. recombinant HO-1 systems .
- Cellular models : Assess cytotoxicity in MCF-7 breast cancer cells to differentiate target-specific vs. off-target effects .
- Structural alignment : Overlay crystal structures to identify substituent-induced conformational changes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
